Fradimycin A
Overview
Description
Fradimycin A is a compound found in the marine Streptomyces fradiae strain PTZ0025 . It’s a type II polyketide synthase-derived compound .
Synthesis Analysis
Fradimycin A was identified through a comparative LC/MS-based analysis of Actinomadura sp. RB99, which is isolated from a fungus-growing termite . The structure of Fradimycin A was confirmed by 1H NMR data and LC/MS analysis .Molecular Structure Analysis
The molecular structure of Fradimycin A was confirmed by 1H NMR data and LC/MS analysis . More detailed information about its molecular structure might be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of Fradimycin A can be inferred from its synthesis and molecular structure. It’s a type II polyketide synthase-derived compound . More specific physical and chemical properties might be available in specialized databases or scientific literature.Scientific Research Applications
Antibiotic and Antitumor Activities
Fradimycin A, isolated from marine Streptomyces fradiae, has been identified as a potent agent with both antimicrobial and antitumor activities. Studies have shown that Fradimycin A exhibits significant in vitro antimicrobial activity against Staphylococcus aureus and also inhibits the growth of colon cancer and glioma cells. The compound works by arresting the cell cycle and inducing apoptosis in tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment (Xin et al., 2012).
Role in Cell Proliferation and Embryonic Development
Research involving FKBP-12-rapamycin associated protein (FRAP), closely related to Fradimycin A, has indicated its crucial role in cellular processes. FRAP, also known as mTOR, plays a significant part in the cellular response to mitogens. It is implicated in the regulation of cell proliferation and embryonic development. The disruption of FRAP signaling, such as by rapamycin, results in G1 cell cycle arrest, which has implications in understanding developmental processes and potential therapeutic applications in cancer (Hentges et al., 2001).
Potential in Treating Diabetes
Fradimycin A shares similarities with compounds studied for their antidiabetic effects. For example, Ficus religiosa extract has been investigated for its potential in treating diabetes mellitus, suggesting that compounds like Fradimycin A could have applications in this area as well. This includes significant reductions in blood glucose levels and improvements in serum insulin and body weight, highlighting the potential therapeutic benefits of such compounds in diabetes management (Pandit et al., 2010).
Controlling Nuclear Trafficking
Fradimycin A's relation to FRAP/mTOR suggests potential applications in controlling nuclear trafficking in cells. Techniques using rapamycin to heterodimerize chimeric proteins involving FRAP/mTOR domains have been developed to control protein localization within cells. This method is significant for understanding cellular dynamics and may have therapeutic implications in diseases where protein mislocalization is a factor (Xu et al., 2010).
Nutrient-Sensitive Signaling and Cell Growth
Fradimycin A, through its association with FRAP/mTOR, may play a role in nutrient-sensitive signaling pathways that regulate cell growth. This indicates its potential application in understanding how cells respond to nutrient levels and develop therapeutic strategies for conditions related to abnormal cell growth and metabolism (Kim et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl] (2E,4E,6E)-7-[(2S,4S,5S)-2-acetyl-2,5-dimethyl-1,3-dioxolan-4-yl]hepta-2,4,6-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-19-25(51-28(41)11-9-7-6-8-10-26-20(2)52-37(5,53-26)21(3)40)14-15-27(50-19)22-12-13-23-29(31(22)42)32(43)24-16-17-38(48)18-36(4,47)34(45)35(46)39(38,49)30(24)33(23)44/h6-13,16-17,19-20,25-27,34,42,45,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,25+,26+,27-,34+,36-,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLICHOHDNVDL-RGCLKTORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)[C@@H]([C@](C5)(C)O)O)O)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fradimycin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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